molecular formula C8H17NO B1320117 2-Tert-butylmorpholine

2-Tert-butylmorpholine

Cat. No.: B1320117
M. Wt: 143.23 g/mol
InChI Key: DDGWWGFLUBJYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylmorpholine is a substituted morpholine derivative characterized by a tert-butyl group attached to the second carbon of the six-membered morpholine ring. Morpholine derivatives are widely utilized in organic synthesis, catalysis, and pharmaceutical intermediates due to their structural versatility and electronic properties.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-tert-butylmorpholine

InChI

InChI=1S/C8H17NO/c1-8(2,3)7-6-9-4-5-10-7/h7,9H,4-6H2,1-3H3

InChI Key

DDGWWGFLUBJYAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CNCCO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The evidence references tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate , a morpholine derivative with additional phenyl and ester groups. Key differences include:

  • Solubility: While data for 2-Tert-butylmorpholine are unavailable, the analog’s ester functionality may enhance solubility in polar solvents, whereas the tert-butyl group in this compound could favor nonpolar solvents.

Physicochemical Properties

No direct data for this compound are provided in the evidence. However, analogous compounds like tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate exhibit:

  • Molecular Weight : 353.41 g/mol (analog) vs. ~157.23 g/mol (estimated for this compound).
  • Functional Groups : The analog’s ketone and ester groups contrast with this compound’s simpler tertiary amine and ether structure.

Limitations of Available Evidence

The sole referenced compound, tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, differs significantly in structure and application. Key gaps include:

  • Missing Data: No melting/boiling points, solubility, or safety profiles for this compound.
  • Synthesis and Patents: While patents for the analog are mentioned , none are cited for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.